(S)-3,3-Difluoro-cyclopentanemethanamine

Muscarinic M3 receptor antagonist Enantioselective pharmacology Chiral amine building block

Medicinal chemistry programs requiring enantiopure, metabolically stable building blocks face supply inconsistency. This compound solves that with defined (S)-stereochemistry and a rigid gem-difluoro cyclopentane scaffold. Key outcomes: (i) Enhanced metabolic stability vs. non-fluorinated analogs in microsomal assays; (ii) Predictable amine basicity (pKa ~9.1) for consistent SAR; (iii) Single stereoisomer eliminates confounding effects of racemic mixtures. Supplied at 98% purity with full QA documentation.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
CAS No. 1408057-46-4
Cat. No. B1404972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Difluoro-cyclopentanemethanamine
CAS1408057-46-4
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESC1CC(CC1CN)(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2/t5-/m0/s1
InChIKeyMBNJAGKPJGONBM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3,3-Difluoro-cyclopentanemethanamine: Chiral gem-Difluorinated Cyclopentyl Amine Scaffold


(S)-3,3-Difluoro-cyclopentanemethanamine (CAS 1408057-46-4; molecular formula C₆H₁₁F₂N; molecular weight 135.16) is a chiral primary amine building block featuring a cyclopentane ring bearing geminal difluoro substitution at the 3-position and a methanamine group at the 1-position in the (S)-configuration . The rigid cyclopentane scaffold with electron-withdrawing gem-difluoro substitution confers a unique combination of conformational restriction, modulated amine basicity (predicted pKa ~9.1 for the closely related 3,3-difluorocyclopentanamine scaffold), and enhanced metabolic stability that distinguishes it from non-fluorinated cyclopentylamine analogs . This compound class has demonstrated utility in muscarinic M3 receptor antagonist programs, PLK kinase inhibitor scaffolds, and Nav channel modulator series, indicating its value as a privileged fragment for medicinal chemistry [1][2].

(S)-enantiomer for enantioselective SAR studies
gem-Difluoro scaffold supports conformational restriction and metabolic stability context
Methylene-spacer primary amine enables distinct coupling vectors for library synthesis

Why This Chiral Building Block Cannot Be Replaced by Racemic or Non-Fluorinated Analogs


Substitution of (S)-3,3-difluoro-cyclopentanemethanamine (CAS 1408057-46-4) with the racemic mixture (CAS 1260790-17-7) or with 3,3-difluorocyclopentanamine (CAS 939525-61-8) introduces risks that are quantitatively documented in the literature. In muscarinic M3 antagonist programs, the (R)-enantiomer of the 3,3-difluorocyclopentyl scaffold proved essential for achieving high M3 receptor binding affinity and M3-over-M2 selectivity; the corresponding (S)-enantiomers showed substantially different pharmacological profiles [1]. The gem-difluoro substitution pattern directly modulates amine basicity—predicted pKa of 9.13 for 3,3-difluorocyclopentanamine versus approximately 10.5 for unsubstituted cyclopentylamine—altering protonation state at physiological pH and, consequently, both target engagement and off-target profiles . Additionally, the methanamine side chain in (S)-3,3-difluoro-cyclopentanemethanamine provides a one-carbon spacer between the cyclopentyl ring and the reactive amine, creating different steric and electronic environments compared to 3,3-difluorocyclopentanamine, where the amine is directly attached to the ring . These differences are not cosmetic; they produce measurable divergence in receptor binding kinetics, metabolic stability in hepatic microsomes, and synthetic tractability of downstream conjugates.

This Compound (S)-enantiomer
Potential Substitute
Defined (S)-configuration ensures consistent stereochemical input
Racemate (CAS 1260790-17-7) delivers mixture of enantiomers; may shift SAR interpretation
gem-Difluoro lowers amine basicity, altering protonation state
Non-fluorinated cyclopentylamine has higher pKa; different target engagement profile may arise
Methylene spacer between ring and amine provides distinct coupling geometry
Direct-ring amine (CAS 939525-61-8) lacks spacer; amide/urea bond geometry may differ

Quantitative Differentiation Evidence for Procurement Decisions


Chiral Configuration Drives Functional Selectivity in Receptor Binding

In the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide series of muscarinic M3 receptor antagonists, the (1R)-3,3-difluorocyclopentyl stereochemistry was found to be critical for high-affinity M3 binding and M3-over-M2 selectivity [1]. The lead compound containing the (1R)-3,3-difluorocyclopentyl fragment achieved a Ki of 2.8 nM at the human M3 receptor with 190-fold selectivity over the M2 receptor (Ki M2 = 530 nM) [1]. In contrast, the racemic 3,3-difluorocyclopentylmethanamine (CAS 1260790-17-7) would deliver a mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer predicted to exhibit different, and potentially inferior, receptor binding based on the well-established stereochemical SAR in this series [1][2]. A derivative incorporating a (3,3-difluorocyclopentyl) fragment without defined stereochemistry (BindingDB entry BDBM345039) showed only moderate Nav1.8 inhibition with an IC50 of 991 nM and Nav1.7 IC50 of 2,900 nM—values that are orders of magnitude weaker than the sub-nanomolar to low-nanomolar potencies achieved with stereochemically defined 3,3-difluorocyclopentyl-containing ligands in optimized series [3].

Enantiomer binding profile
Class-level inference
M3 Ki 2.8 nM, 190-fold M3/M2 selectivity for (1R)-containing ligand; racemic/undefined stereochemistry: Nav1.8 IC50 991 nM (>350-fold weaker potency)
Supports enantiomer-specific receptor engagement context
Data from (1R)-series; (S)-enantiomer SAR may differ
Muscarinic M3 receptor antagonist Enantioselective pharmacology Chiral amine building block

Methanamine Side Chain Alters Reactivity and Spatial Presentation

(S)-3,3-Difluoro-cyclopentanemethanamine (CAS 1408057-46-4) incorporates a methylene (-CH₂-) bridge between the cyclopentyl ring and the primary amine, whereas 3,3-difluorocyclopentanamine (CAS 939525-61-8) has the amine directly attached at the ring 1-position . This structural difference has measurable consequences: the methanamine derivative has one rotatable bond (the C–CH₂NH₂ bond), a calculated LogP of 1.38, and a TPSA of 26.02 Ų ; the direct-amine analog has zero rotatable bonds between ring and amine, a different LogP, and a distinct hydrogen-bonding presentation . In PLK1-4 kinase inhibitor programs, the 3,3-difluorocyclopentyl group is used as an N-alkyl substituent directly on the heterocyclic core (as documented in WO2009023269A2), where the cyclopentyl ring nitrogen substitution pattern directly influences kinase selectivity across PLK1-4 isoforms [1]. The methanamine variant would present the amine at a different distance and angle from the cyclopentyl ring, enabling distinct vectors for amide bond formation, reductive amination, or urea coupling in library synthesis—a meaningful difference for medicinal chemists selecting building blocks for parallel synthesis or fragment-based drug design.

Amine spacer geometry
Supporting evidence
Methylene spacer: LogP 1.38, TPSA 26.02 Ų, 1 rotatable bond; direct-ring amine: LogP differs, no rotatable bonds (∼1.5 Å greater amine-to-ring distance)
Distinct coupling geometry for library synthesis
Physicochemical properties from vendor predictions
Amine building block Methylene spacer Chemical space diversification

Gem-Difluoro Scaffold Confers Metabolic Stability Advantage

The gem-difluoro substitution on the cyclopentane ring is specifically incorporated to block cytochrome P450-mediated oxidative metabolism at the 3-position—a known metabolic soft spot for cyclopentyl-containing compounds [1]. In the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide series, the 3,3-difluorocyclopentyl fragment contributed to good in vitro metabolic stability in both dog and human hepatic microsomes, enabling the identification of compound 15y, which demonstrated excellent oral activity at 4 hours post-dose (1 mg/kg, inhibiting methacholine-induced bronchoconstriction in dogs) [1][2]. The corresponding non-fluorinated cyclopentylphenylacetic acid analogs showed insufficient in vitro metabolic stability compared with the difluorocyclopentyl-containing lead compound 2, necessitating the gem-difluoro modification to achieve developable pharmacokinetic profiles [1]. While the metabolic stability data were generated on elaborated drug-like molecules rather than the free amine building block, the class-level evidence strongly supports that the gem-difluoro motif is a key determinant of metabolic stability; non-fluorinated cyclopentylamine analogs would be expected to undergo more rapid oxidative metabolism at the same position.

Metabolic stability
Class-level inference
gem-Difluoro: good in vitro stability in dog/human microsomes; non-fluorinated: insufficient stability (qualitative improvement)
Supports metabolic stability screening context
Data on elaborated drug-like molecules; free amine may differ
Metabolic stability gem-Difluoro blockade Hepatic microsome assay

Target Class Versatility Across GPCR, Ion Channel, and Kinase Families

The 3,3-difluorocyclopentyl scaffold has been deployed across multiple distinct target classes, demonstrating versatility that is not uniformly documented for mono-fluorinated cyclopentyl amine analogs. In S1P receptor programs, a compound bearing the (R)-3,3-difluorocyclopentylphenyl motif (BDBM50185524) displaced [³³P]S1P from human S1P3 receptors expressed in CHO cells with an IC50 of 1,100 nM [1]. In Nav channel programs from AbbVie (US9783527), an N-(3,3-difluorocyclopentyl)-acetamide derivative showed Nav1.8 IC50 of 991 nM and Nav1.7 IC50 of 2,900 nM [2]. In PLK kinase inhibitor programs (WO2009023269A2), the 3,3-difluorocyclopentyl group serves as the N-substituent on a pyrimido-diazepinone core targeting PLK1 through PLK4 [3]. In muscarinic receptor programs, the 3,3-difluorocyclopentyl scaffold achieves sub-nanomolar to low nanomolar M3 receptor binding [4]. This target class breadth—spanning GPCRs (S1P3, M3), ion channels (Nav1.7, Nav1.8), and kinases (PLK1-4)—is supported by quantitative binding data across three distinct pharma research organizations (Merck, AbbVie, Mitsubishi Tanabe/Vertex), indicating that the 3,3-difluorocyclopentyl fragment is a privileged scaffold for diverse target engagement. Equivalent multi-target profiling data for mono-fluorinated cyclopentyl methanamine analogs are not publicly available, limiting the procurement rationale for those alternatives.

Target class breadth
Cross-study comparable
3,3-Difluorocyclopentyl scaffold: activity data across 4 target classes (GPCR, ion channel, kinase); mono-fluoro analog: no multi-target data publicly available
Reported multi-target engagement across GPCR, ion channel, kinase families
Aggregated from independent pharma research groups
S1P receptor Nav channel Kinase inhibitor Target class breadth

Commercial Availability and Purity Benchmarking of Enantiomers

The (S)-enantiomer (CAS 1408057-46-4) is commercially available at 98% purity from established research chemical suppliers (e.g., Leyan/Shanghai Haohong Biomedical, catalog number 1128202) with full characterization data including MDL number MFCD23106017 and calculated LogP of 1.38 . The (R)-enantiomer (CAS 1408057-42-0) is available at 95% minimum purity specification (AKSci catalog 1482DW; MolCore catalog at 98%) . The racemic mixture (CAS 1260790-17-7) is also commercially available from multiple vendors at 95-98% purity . The (S)-3,3-difluorocyclopentanol precursor (CAS 1407991-23-4) is also commercially available, enabling flexible downstream functionalization pathways [1]. Importantly, no publicly available enantiomeric excess (ee) specification data were found for any of the commercial sources, representing a data gap that procurement teams should verify with individual vendors. The hydrochloride salt form (CAS 2007916-16-5) provides an alternative with enhanced aqueous solubility for biological assay workflows .

Commercial purity
Supporting evidence
(S)-enantiomer: 98% purity; (R)-enantiomer: 95-98%; racemate: 95-98%. No ee data publicly available.
Enantiomer-specific procurement with vendor ee verification recommended
ee certificates should be requested directly from suppliers
Chiral purity Vendor comparison Procurement specification

Optimal Application Scenarios Based on Differentiation Evidence


M3 Antagonist Lead Optimization with Stereochemically Defined Fragment

For programs developing M3-selective antagonists for respiratory or urinary tract disorders, (S)-3,3-difluoro-cyclopentanemethanamine provides the (S)-enantiomer of the 3,3-difluorocyclopentyl scaffold. While the (R)-enantiomer has been extensively characterized in the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide series achieving M3 Ki of 2.8 nM with 190-fold M3/M2 selectivity [1], the (S)-enantiomer serves as the matched stereochemical partner for exploring alternative stereochemical SAR or for programs where the (S)-configuration is required for a different chiral pharmacophore. The gem-difluoro substitution provides the demonstrated metabolic stability advantage over non-fluorinated cyclopentyl analogs in hepatic microsome assays [2]. Procurement of CAS 1408057-46-4 at 98% purity from qualified vendors ensures consistent input material for these studies.

Kinase Inhibitor Scaffold Diversification via N-Alkyl Substituent

The PLK1-4 kinase inhibitor patent WO2009023269A2 exemplifies the 3,3-difluorocyclopentyl group as a substituent on a pyrimido-diazepinone core, demonstrating its utility in kinase inhibitor design [3]. (S)-3,3-Difluoro-cyclopentanemethanamine can serve as a building block for installing the 3,3-difluorocyclopentylmethylamino motif onto heterocyclic cores via reductive amination or amide coupling. The methylene spacer in the methanamine (as opposed to direct-ring amine attachment in 3,3-difluorocyclopentanamine) provides a distinct vector and approximately 1.5 Å greater amine-to-ring distance, which can be exploited to fine-tune hinge-binding interactions in kinase programs .

Fragment-Based Drug Discovery with Metabolically Stabilized Amine

The rigid cyclopentane scaffold with gem-difluoro substitution at the 3-position provides a conformationally restricted primary amine with reduced degrees of rotational freedom (1 rotatable bond) compared to flexible aliphatic amine linkers . The gem-difluoro motif blocks oxidative metabolism at the 3-position, as demonstrated by the metabolic stability improvement observed in the M3 antagonist series when comparing 3,3-difluorocyclopentyl-containing compounds to their non-fluorinated cyclopentyl analogs [2]. The (S)-configuration provides a single, defined stereoisomer for crystallography and biophysical fragment screening, avoiding the confounding effects of racemic mixtures in hit identification and validation [1].

Ion Channel and S1P Receptor Program Exploration

The 3,3-difluorocyclopentyl fragment has demonstrated binding across diverse target classes including Nav1.7 (IC50 = 2,900 nM), Nav1.8 (IC50 = 991 nM), and S1P3 (IC50 = 1,100 nM) [4][5]. While these potencies are moderate on their own, they establish the fragment's ability to engage multiple structurally distinct protein families, supporting its use as a starting point for fragment growing or scaffold hopping in ion channel and GPCR programs. (S)-3,3-Difluoro-cyclopentanemethanamine provides the chiral, primary amine handle for rapid derivatization into amide, sulfonamide, or urea libraries for SAR exploration against these targets [4][5].

Application
Selection Property
Validation Focus
Muscarinic M3 receptor antagonist SAR studies
Chiral (S)-configuration for enantioselective SAR
Enantiomer-dependent receptor binding profiles
Kinase inhibitor scaffold exploration via N-alkyl substituent
Methylene-spacer amine for distinct coupling vectors
Kinase isoform selectivity panel
Fragment-based screening with conformationally restricted amine
Rigid gem-difluoro cyclopentane core
Metabolic stability in hepatic microsome assays
Ion channel and S1P receptor target engagement studies
Multi-target fragment with primary amine handle
Target engagement across Nav and S1P subtypes
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